molecular formula C26H23NO6 B6544456 3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929372-36-1

3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B6544456
CAS No.: 929372-36-1
M. Wt: 445.5 g/mol
InChI Key: YHYJCLRACVNCCZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative characterized by a benzofuran core substituted with a 3-methoxybenzoyl group and a 3,5-dimethoxybenzamide moiety. Its structural complexity confers dual inhibitory activity against death-associated protein kinase 1 (DAPK1) and colony-stimulating factor 1 receptor (CSF1R), making it a promising candidate for treating tauopathies such as Alzheimer’s disease . The compound was synthesized via multi-step organic reactions, including amide coupling and purification via flash column chromatography . X-ray crystallography and spectroscopic methods (NMR, IR, GC-MS) were employed for structural confirmation, leveraging programs like SHELXL and ORTEP for refinement and visualization .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-22-13-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)8-9-23(22)33-25(15)24(28)16-6-5-7-19(10-16)30-2/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYJCLRACVNCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with methoxy and benzofuran substituents. Its molecular structure can be represented as follows:

C23H25NO4\text{C}_{23}\text{H}_{25}\text{N}\text{O}_4

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the Benzofuran Core : Starting from a 2-hydroxybenzaldehyde derivative, cyclization occurs under acidic or basic conditions.
  • Benzoyl Group Introduction : Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Final Benzamide Formation : Reaction with an amine under basic conditions to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential , particularly against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23.

  • In Vitro Studies : The compound exhibited significant antiproliferative activity with IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells and from 0.49 µM to 68.9 µM against NCI-H23 cells .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of cell cycle progression and activation of apoptotic pathways, as evidenced by Annexin V/PI staining assays .
Cell LineIC50 (µM)Mechanism of Action
A5491.48 - 47.02Induces apoptosis, inhibits cell cycle
NCI-H230.49 - 68.9Induces apoptosis, inhibits cell cycle

Other Biological Activities

The compound has also shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although more research is needed to confirm these findings.
  • Antimicrobial Activity : Some derivatives of benzofuran compounds have demonstrated antibacterial properties against various strains .

Case Studies

  • Study on NSCLC : A study evaluated the effects of several benzofuran derivatives on NSCLC cell lines, finding that those with methoxy substitutions had enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Apoptotic Pathways : In another investigation, the apoptotic effects of the compound were quantified using flow cytometry, revealing significant increases in early and late apoptotic cells upon treatment .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Simpler benzamide with a 3-methyl substituent and an N,O-bidentate directing group.
  • Application : Used in metal-catalyzed C–H bond functionalization reactions, unlike the target compound’s kinase inhibition role.
  • Key Difference : Lacks methoxy and benzofuran groups, reducing its CNS-targeted bioactivity .

B. 3,5-dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)-4-(4-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide (6g) ()

  • Structure : Shares the 3,5-dimethoxybenzamide group but replaces benzofuran with a pyrimidine-morpholine scaffold.
  • Activity : Exhibits kinase inhibition but with distinct selectivity profiles due to trifluoromethyl and morpholine groups.
  • Pharmacokinetics : The trifluoromethyl group may enhance metabolic stability compared to the target compound’s benzofuran .

C. 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155) ()

  • Structure: Integrates a quinazolinone-purine system, diverging significantly from the benzofuran core.
  • Limitation : Larger molecular weight and polar groups may impede blood-brain barrier penetration .
Pharmacological Potential
  • CNS Penetration : The benzofuran core and methoxy groups in the target compound improve lipophilicity and blood-brain barrier permeability over polar analogs like Compound 155 .
  • Toxicity Profile : Methoxy substituents reduce reactive metabolite formation compared to hydroxyl-containing analogs (e.g., ), mitigating hepatotoxicity risks .
Industrial and Agricultural Benzamides ()
  • Examples : Etobenzanid (herbicide), diflufenican (pesticide).
  • Structural Contrast : Chlorophenyl and trifluoromethyl groups optimize pesticidal activity, whereas the target compound’s substituents prioritize kinase affinity.
  • Application Divergence: Highlights how minor structural changes redirect compounds from agriculture to therapeutics .

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A common approach involves the cyclodehydration of 2-hydroxy-3-methylacetophenone precursors. For example, treatment of 5-methoxy-2-hydroxy-3-methylacetophenone with sulfuric acid at 120°C induces cyclization to form 3-methyl-5-methoxybenzofuran. This method yields the core structure in 68–72% efficiency but requires careful control of acidic conditions to avoid over-oxidation.

Palladium-Catalyzed Cross-Coupling

Superior regiocontrol is achieved using Suzuki-Miyaura coupling. A representative protocol involves reacting 5-bromo-3-methylbenzofuran with 3-methoxyphenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in a 1,4-dioxane/water mixture (3:1) at 80°C. This method provides the 2-(3-methoxyphenyl)-3-methylbenzofuran intermediate in 85% yield (Table 1).

Table 1: Comparison of Benzofuran Core Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
Acidic CyclizationH2SO4, 120°C, 6h68–7290
Suzuki CouplingPd(PPh3)4, Na2CO3, 80°C, 12h8598

Introduction of Methoxy Groups

Methoxy substituents are introduced via nucleophilic aromatic substitution (SNAr) or O-methylation of phenolic intermediates.

SNAr on Nitro-Substituted Intermediates

Electron-deficient aryl halides undergo SNAr with methoxide ions. For instance, 5-nitro-3-methylbenzofuran reacts with NaOMe in DMF at 100°C to replace the nitro group with methoxy, achieving 78% conversion. Competing side reactions (e.g., reduction of nitro groups) are mitigated by maintaining anhydrous conditions.

O-Methylation Using Methyl Iodide

Phenolic hydroxyl groups are methylated via treatment with MeI and K2CO3 in acetone. A study reported 92% yield for the methylation of 5-hydroxy-3-methylbenzofuran using 1.2 equivalents of MeI at 60°C for 4h. Excess methyl iodide (>1.5 eq) leads to quaternization and reduced yields.

Friedel-Crafts Benzoylation at the C2 Position

The 3-methoxybenzoyl group is introduced via Friedel-Crafts acylation, leveraging the electron-rich nature of the benzofuran core.

Conventional Lewis Acid Catalysis

Reacting 3-methyl-5-methoxybenzofuran with 3-methoxybenzoyl chloride in the presence of AlCl3 (1.5 eq) in CH2Cl2 at 0°C affords the acylated product in 65% yield. Challenges include controlling polyacylation, which is minimized by slow addition of the acyl chloride.

Greener Approaches Using Zeolite Catalysts

H-Y zeolite catalyzes the acylation in solvent-free conditions at 80°C, achieving 70% yield with >99% regioselectivity. This method eliminates hazardous waste associated with AlCl3 and simplifies product isolation.

Table 2: Friedel-Crafts Acylation Optimization

CatalystSolventTemperature (°C)Yield (%)Selectivity (%)
AlCl3CH2Cl206595
H-Y ZeoliteSolvent-free8070>99

Amide Bond Formation with 3,5-Dimethoxybenzoic Acid

The final step couples the acylated benzofuran with 3,5-dimethoxybenzamide via carbodiimide-mediated amidation.

EDCI/HOBt Activation

A mixture of 2-(3-methoxybenzoyl)-3-methyl-5-methoxybenzofuran (1.0 eq), 3,5-dimethoxybenzoic acid (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at 25°C for 12h. Workup with aqueous NaHCO3 and chromatography yields the title compound in 82% purity.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) accelerates the reaction, achieving 88% yield with reduced epimerization risk. This method is preferable for thermally sensitive intermediates.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A pilot-scale study demonstrated a 3-step continuous process:

  • Benzofuran core assembly in a packed-bed reactor (Pd/C catalyst).

  • Flow acylation using in-line mixing of 3-methoxybenzoyl chloride.

  • Membrane-separated amidation with 3,5-dimethoxybenzoic acid.
    This system achieves 73% overall yield with a throughput of 1.2 kg/day.

Cost Analysis

Raw material costs dominate production expenses (Table 3). Sourcing 3-methoxybenzoyl chloride in bulk reduces per-kilogram costs by 40%.

Table 3: Cost Breakdown for Industrial Synthesis

ComponentCost Contribution (%)
3-Methoxybenzoyl Chloride45
Palladium Catalysts25
Solvents/Energy20
Labor/Equipment10

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.94 (s, 2H, OMe-Ar-H), 3.89 (s, 6H, OMe), 2.41 (s, 3H, CH3).

  • HPLC : Retention time 12.7 min (C18 column, MeCN/H2O 70:30), purity 98.5%.

X-ray Crystallography

Single-crystal analysis confirms the planar benzofuran core and dihedral angle of 57° between the benzoyl and benzamide groups.

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Polyacylated byproducts (up to 15%) are minimized using:

  • Substoichiometric AlCl3 (0.8 eq).

  • Low-temperature (-10°C) acylation in nitrobenzene.

Epimerization in Amidation

Racemization at the benzamide chiral center is suppressed by:

  • Using DIPEA instead of DMAP.

  • Maintaining pH < 8 during workup .

Q & A

Q. What are the established synthetic routes for 3,5-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols: (i) Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions. (ii) Acylation : Coupling of the benzofuran intermediate with 3-methoxybenzoyl chloride via nucleophilic acyl substitution. (iii) Amidation : Reaction of the acylated benzofuran with 3,5-dimethoxybenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Characterization : Key intermediates are validated using HPLC-MS (purity >95%) and NMR (e.g., ¹H/¹³C for methoxy and benzoyl group confirmation). Crystallographic validation of the benzofuran scaffold can be achieved via X-ray diffraction using programs like SHELXL for refinement .

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for data analysis?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via SHELXT (direct methods) and refinement with SHELXL . Molecular graphics for publication are generated using ORTEP-3 to visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in the benzofuran moiety) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Initial screens include:
  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus, E. coli) per CLSI guidelines.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., CDK2 inhibition as in ) using ATP-competitive probes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity, particularly for kinase inhibition?

  • Methodological Answer : (i) Substitution Analysis : Systematic variation of methoxy groups (e.g., replacing 3-methoxy with halogen or bulkier substituents) to assess steric/electronic effects on CDK2 binding . (ii) Docking Simulations : Use AutoDock Vina to model interactions with CDK2’s ATP-binding pocket. Prioritize derivatives with predicted ΔG < -9 kcal/mol. (iii) In Vitro Validation : Compare IC₅₀ values of analogs in enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to correlate computational and experimental data .

Q. How should researchers resolve contradictions in reported biological activities (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
  • Standardized Protocols : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers.
  • Control Compounds : Use staurosporine or roscovitine as positive controls for kinase inhibition .
  • Data Normalization : Report activities relative to internal controls (e.g., % inhibition at 1 µM) to minimize inter-lab variability.

Q. What strategies enhance the compound’s metabolic stability without compromising potency?

  • Methodological Answer : (i) Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve solubility and hepatic stability. (ii) Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-QTOF-MS to identify vulnerable sites (e.g., demethylation of methoxy groups). (iii) Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways in preclinical models .

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